molecular formula C10H8FN3O2 B060603 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 187949-90-2

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B060603
CAS No.: 187949-90-2
M. Wt: 221.19 g/mol
InChI Key: MZPQLGKWWLMKEO-UHFFFAOYSA-N
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Description

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Cell Line Inhibition : A study by Liu et al. (2016) synthesized a compound derived from 5-amino-1H-pyrazole-4-carboxylate, which showed effective inhibition of some cancer cell lines, suggesting its potential in cancer research and therapy (Liu et al., 2016).

  • Antimicrobial Activity : Puthran et al. (2019) reported the synthesis of novel Schiff bases using derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, which exhibited significant antimicrobial activity, indicating its use in developing new antimicrobial agents (Puthran et al., 2019).

  • Analgesic and Anti-inflammatory Agents : Gokulan et al. (2012) synthesized derivatives of this compound for analgesic and anti-inflammatory activity. One compound, in particular, showed promising results as a potential novel class of analgesic and anti-inflammatory agents (Gokulan et al., 2012).

  • Carbonic Anhydrase Inhibition : Bülbül et al. (2008) explored the synthesis of amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide. These compounds demonstrated potent inhibitory effects on human carbonic anhydrase isoenzymes, indicating their potential in treating conditions related to carbonic anhydrase activity (Bülbül et al., 2008).

  • Structural and Spectral Investigations : Viveka et al. (2016) focused on the structural and spectral analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of the base compound. This research provides insight into the properties and potential applications of these compounds in various fields (Viveka et al., 2016).

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPQLGKWWLMKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409917
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187949-90-2
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (12.1 g, 48.5 mmol) in ethanol (250 ml) was added a solution of lithium hydroxide (5.8 g, 242 mmol) in water (100 ml). The mixture was stirred at reflux for 2.5 hours. It was allowed to cool and concentrated to 50% of its volume before 5M hydrochloric acid (47 ml) was added. After stirring for 15 minutes, the resulting white solid was filtered off and further 5M hydrochloric acid (3 ml) was added to the filtrate and the resulting solid was filtered and the combined solids were washed with water and diethyl ether and then dried under vacuum to give the title compound (10.27 g).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

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